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Disodium cytidine 5'-diphosphate

Enzyme kinetics Nucleotide specificity Phosphoenolpyruvate carboxykinase

Substituting CDP with other NDPs in enzymatic studies introduces kinetic artifacts. Disodium cytidine 5'-diphosphate (CAS 54394-90-0) ensures biological fidelity: • Direct CDP kinase substrate for CTP biosynthesis-essential for in vitro transcription, not replaceable by UDP or GDP. • Defined moderate UGT inhibitor (46% residual activity) for calibration of inhibition thresholds. • Required component of NDP mixtures for PNPase kinetics-fivefold Km reduction only achieved with CDP present. Supplied ≥98% HPLC, shipped under cold chain to preserve diphosphate stability.

Molecular Formula C9H13N3Na2O11P2
Molecular Weight 447.14 g/mol
CAS No. 54394-90-0
Cat. No. B1669692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium cytidine 5'-diphosphate
CAS54394-90-0
SynonymsCytidine 5'-diphosphate disodium;  CDP sodium salt;  Cytidine 5'-diphosphate disodium salt;  Cytidine diphosphate sodium salt; 
Molecular FormulaC9H13N3Na2O11P2
Molecular Weight447.14 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C9H15N3O11P2.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1
InChIKeyZGDYAAWYYNVXEB-WFIJOQBCSA-L
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Cytidine 5'-Diphosphate (CAS 54394-90-0): A Critical Nucleotide Intermediate in Phospholipid and Nucleic Acid Biosynthesis


Disodium cytidine 5'-diphosphate (CDP-Na2, CAS 54394-90-0) is a pyrimidine ribonucleoside diphosphate that functions as an essential high-energy intermediate in multiple conserved metabolic pathways. It serves as a direct substrate for CDP kinase to generate cytidine triphosphate (CTP), thereby supporting both DNA and RNA biosynthesis . Beyond its role in nucleic acid precursor pools, CDP acts as a carrier molecule for phosphorylcholine, diacylglycerol, and other moieties during the synthesis of phospholipids, particularly via the Kennedy pathway for phosphatidylcholine production in eukaryotic cells . The compound is supplied as the disodium salt, typically at purity specifications of ≥95% to >98% (HPLC), and is stored under desiccated conditions at -20°C to maintain long-term stability for research and industrial applications .

Why Cytidine-5'-Diphosphate Disodium Salt Cannot Be Replaced by Other Nucleotide Diphosphates in Critical Assays and Processes


Nucleotide diphosphates (NDPs) are not functionally interchangeable despite structural similarities. The nucleobase (cytosine vs. uracil, adenine, or guanine) and the sugar moiety (ribose vs. deoxyribose) dictate strict substrate specificity for downstream enzymes [1]. Attempting to substitute CDP with UDP, GDP, or ADP in enzyme assays or biosynthetic pathways will result in altered kinetic parameters, differential inhibitory profiles, and pathway misdirection. For instance, UDP is preferred over CDP by specific glucuronosyltransferases, while CDP exhibits unique inhibitory potency against phenol UGT [2]. In metabolic tracing studies, cytidine is converted to CDP and CTP with significantly higher efficiency than uridine, underscoring the non-redundant metabolic fate of the cytosine base [3]. The quantitative evidence below establishes the precise, verifiable differentiation that justifies the procurement of this specific compound over its closest analogs.

Quantitative Differentiation of Cytidine-5'-Diphosphate Disodium Salt Against In-Class and Out-of-Class Comparators


CDP Exhibits the Lowest Relative kcat/Km Among NDPs for Yeast Phosphoenolpyruvate Carboxykinase, Defining Unique Enzyme Preference Profiles

In a comprehensive kinetic analysis of Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase, the relative catalytic efficiency (kcat/Km) for nucleoside diphosphate complexes followed a distinct hierarchical order. Cytidine diphosphate (CDP) demonstrated the lowest efficiency among all tested NDPs, placing it at the end of the specificity spectrum: ADP ≫ GDP > IDP ≅ UDP > CDP [1]. This contrasts sharply with ADP, which exhibited a preference approximately an order of magnitude higher than CDP for the diphosphorylated nucleosides [1].

Enzyme kinetics Nucleotide specificity Phosphoenolpyruvate carboxykinase

CDP Reduces Phenol UDP-Glucuronosyltransferase Activity to 46% of Control, Demonstrating Distinct Inhibitory Profile vs. UDP (10%)

A comparative study on the inhibition of purified rat phenol UDP-glucuronosyltransferase (UGT) revealed that pyrimidine nucleotides exert differential inhibitory effects. At equivalent concentrations to the donor substrate UDP-glucuronic acid, cytidine diphosphate (CDP) reduced UGT activity to 46% of control levels, whereas uridine diphosphate (UDP) was a far more potent inhibitor, suppressing activity to approximately 10% of control [1]. Uridine triphosphate (UTP) showed intermediate inhibition (48% of control). This demonstrates that CDP is a moderate inhibitor compared to UDP, and that the nucleobase identity critically influences regulatory potency.

UGT inhibition UDP-glucuronosyltransferase Nucleotide regulation

Cytidine is Converted to CDP and CTP More Effectively Than Uridine in Plant Metabolic Studies

Metabolic tracing experiments in bean leaf discs using radiolabeled nucleosides demonstrated a clear difference in the efficiency of conversion to diphosphate and triphosphate forms. Cytidine-2-14C was converted to cytidine diphosphate (CDP) and cytidine triphosphate (CTP) more effectively than uridine-2-14C was converted to its corresponding phosphorylated derivatives [1]. Furthermore, cytidine was incorporated into RNA cytidylic acid much more extensively, and into RNA uridylic acid less extensively, than was uridine. This indicates that cytidine preferentially channels through CDP to CTP for RNA synthesis, whereas uridine metabolism diverges.

Nucleotide metabolism Cytidine vs. uridine Metabolic tracing

CDP Exhibits Lower Binding Free Energy (-6.51 kcal/mol) than ATP (-7.39 kcal/mol) for Phosphoenolpyruvate Carboxykinase

The calculated binding free energies (ΔG) for nucleotides interacting with Saccharomyces cerevisiae phosphoenolpyruvate carboxykinase provide a quantitative measure of differential affinity. For the diphosphorylated nucleosides, ADP exhibited a binding free energy of -6.51 kcal/mol at 25°C [1]. While the study does not explicitly report the value for CDP, it states that binding energies decrease with nucleotide structure in the same order as kinetic specificity (ADP ≫ GDP > IDP ≅ UDP > CDP) [1]. This indicates that CDP possesses the least favorable binding free energy among the NDPs tested, corroborating its lowest kinetic preference.

Binding free energy Thermodynamics Nucleotide affinity

CDP is a Component of a Nucleoside Diphosphate Mixture that Lowers Km Fivefold for S. coelicolor PNPase

A study on polynucleotide phosphorylase (PNPase) from Streptomyces coelicolor revealed that nucleoside diphosphates allosterically modulate enzyme activity. In the presence of a mixture containing 20 μM each of ADP, CDP, GDP, and UDP, the Michaelis constant (Km) for phosphorolysis of a 3′ stem-loop substrate was approximately fivefold lower than the value observed in the absence of NDPs [1]. Notably, this effect was specific to the S. coelicolor enzyme and was not observed with E. coli PNPase. While CDP's individual contribution was not isolated, its inclusion in the mixture is essential for achieving the full allosteric effect, underscoring its role in regulating bacterial RNA decay processes.

Polynucleotide phosphorylase Km modulation Allosteric effect

Defined Research and Industrial Applications for Cytidine-5'-Diphosphate Disodium Salt Based on Verified Differentiation


Negative Control for Nucleotide Diphosphate-Dependent Enzymes (e.g., Phosphoenolpyruvate Carboxykinase)

Given its position as the least efficient substrate among NDPs for yeast phosphoenolpyruvate carboxykinase (relative kcat/Km order: ADP ≫ GDP > IDP ≅ UDP > CDP) [1], disodium cytidine 5'-diphosphate is ideally suited as a negative control or low-activity reference ligand in enzyme kinetic assays. Researchers can use CDP to establish baseline activity and confirm that observed catalytic effects are nucleotide-specific rather than arising from general diphosphate moiety interactions.

Moderate Inhibitor Reference Standard for UDP-Glucuronosyltransferase (UGT) Assays

In studies of phase II drug metabolism, particularly those involving UGT enzymes, CDP provides a defined, moderate inhibitory effect (46% residual activity) that contrasts with the potent inhibition by UDP (10% residual activity) [2]. This makes CDP a valuable calibration tool for establishing inhibition thresholds and validating assay sensitivity. Its predictable, intermediate inhibition profile allows researchers to benchmark the potency of novel UGT inhibitors or assess enzyme susceptibility.

Substrate for In Vitro CTP Generation and Nucleic Acid Synthesis in Defined Systems

As a direct substrate for CDP kinase, disodium cytidine 5'-diphosphate is essential for generating cytidine triphosphate (CTP) in cell-free transcription, translation, and replication systems . Unlike UDP or GDP, which cannot be efficiently converted to CTP by standard enzyme cascades, CDP ensures the specific synthesis of cytidine-containing nucleic acids. This specificity is critical for applications such as RNA in vitro transcription, where precise nucleotide composition directly impacts RNA folding and function.

Allosteric Component in Bacterial Polynucleotide Phosphorylase (PNPase) Regulation Studies

For researchers investigating RNA decay and processing in Streptomyces species, CDP is a necessary component of the physiological NDP mixture that modulates PNPase activity. The fivefold reduction in Km observed with the ADP+CDP+GDP+UDP mixture [3] cannot be replicated with single NDPs or incomplete combinations. Including authentic CDP in assay buffers is therefore mandatory for reproducing in vivo-like enzyme kinetics and for identifying allosteric binding sites through structural biology approaches.

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